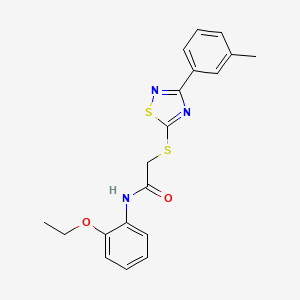

N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a meta-tolyl group at position 3 and a thioacetamide-linked 2-ethoxyphenyl moiety at position 4. Its molecular formula is C₁₉H₁₉N₃O₂S₂, with a molecular weight of 393.5 g/mol.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-3-24-16-10-5-4-9-15(16)20-17(23)12-25-19-21-18(22-26-19)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDPGNVFOMZEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.

Thioether Formation: The thiadiazole derivative is then reacted with 2-bromo-N-(2-ethoxyphenyl)acetamide under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its biological activity.

Reduction: Reduction reactions can be used to alter the thiadiazole ring or the thioether linkage.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have shown promising antimicrobial properties. Research indicates that compounds with a thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been reported to possess higher antimicrobial activity compared to standard drugs against various pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are also noteworthy. Studies have demonstrated that compounds containing the 1,2,4-thiadiazole ring can act as lead molecules in cancer chemotherapy. For example, derivatives synthesized from 1,2,4-thiadiazole were screened against multiple human cancer cell lines including breast (MCF-7), lung (A549), and prostate (DU-145) cancers . The results indicated that these compounds could inhibit cancer cell proliferation effectively.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole precursors. Various synthetic routes have been explored to enhance yield and purity while minimizing environmental impact through greener chemistry approaches .

Table: Summary of Biological Activities of Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Compounds with electron-withdrawing groups (e.g., nitro-furyl in ) exhibit lower yields (~53–65%) compared to simpler aryl derivatives (~83–90%) . The target compound’s synthesis efficiency is undocumented.

- Substituent Effects : The ethoxyphenyl group in the target compound may confer better solubility than chlorophenyl or nitro-furyl substituents .

- Core Heterocycle : Thiadiazole-based compounds (target, 7b) show anticancer activity, while triazole derivatives (AS111) excel in anti-inflammatory effects .

2.3. Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Thiadiazole rings are generally resistant to oxidative metabolism, whereas triazole derivatives (e.g., AS111) may undergo faster hepatic clearance .

Biological Activity

N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential for similar activities owing to the presence of both thiadiazole and aromatic groups.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of various thiadiazole compounds against strains of Mycobacterium tuberculosis and other bacterial pathogens. For instance, compounds with similar structures have shown significant activity against resistant strains, suggesting that this compound could be evaluated for its antimicrobial efficacy against such pathogens .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. A review of various studies indicated that certain derivatives have demonstrated cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Preliminary data suggest that this compound may possess similar properties due to its structural attributes.

The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:

- Enzyme Inhibition : Many thiadiazoles act by inhibiting key enzymes involved in metabolic pathways, which can lead to reduced growth or death of pathogenic cells.

- Interaction with DNA : Some compounds have been shown to intercalate with DNA or inhibit topoisomerases, preventing proper DNA replication and transcription in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis .

Cytotoxicity Studies

Recent studies have quantitatively assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | Apoptosis induction |

| Compound B | A549 | 0.52 | ROS generation |

| This compound | TBD | TBD | TBD |

These findings suggest a promising avenue for further exploration of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-ethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis of analogous thiadiazole-acetamide derivatives typically involves multi-step reactions. For example, coupling of thiol-containing intermediates (e.g., 5-thio-1,2,4-thiadiazole) with activated acetamide precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) . Optimization includes adjusting molar ratios (e.g., 1:1.5 for thiourea to maleimide derivatives), monitoring reactions via TLC, and recrystallizing products using ethanol or ethyl acetate . Purity (>95%) is confirmed via HPLC and spectroscopic methods (¹H/¹³C NMR) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology : Structural validation requires a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl and m-tolyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Matching theoretical and experimental C/H/N/S percentages .

Advanced Research Questions

Q. What computational strategies are recommended to predict the binding affinity and interaction mechanisms of this compound with potential biological targets like EGFR or LIM kinases?

- Methodology :

- Molecular Docking : Use Glide XP (Schrödinger Suite) to model interactions with kinases (e.g., EGFR or LIMK1). Key parameters include hydrophobic enclosure scoring and hydrogen-bond networks .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy, focusing on contributions from residues like Asp831 in EGFR or Lys168 in LIMK1 .

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., A549 for EGFR inhibition) and controls (e.g., erlotinib for EGFR IC₅₀ comparison) .

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to calculate accurate IC₅₀ values. Replicate experiments ≥3 times .

- Off-Target Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

- Data Normalization : Use Z-factor analysis to validate assay robustness and minimize plate-to-plate variability .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this acetamide derivative?

- Methodology :

- In Vitro :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- In Vivo :

- Pharmacokinetics in Rodents : Administer 10 mg/kg IV/orally to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h for LC-MS/MS analysis .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs (e.g., liver, brain) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.